molecular formula C16H18N2O4S B12981755 (5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12981755
M. Wt: 334.4 g/mol
InChI Key: JGSARLDLIJGVTE-YIZWMMSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is derived from its bicyclo[3.2.0]heptane core, β-lactam ring, and substituents. The full name, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , reflects its stereochemical configuration and functional groups. The bicyclo[3.2.0] system denotes a fused bicyclic structure with bridge lengths of three and two carbons. The numbering begins at the bridgehead nitrogen (position 1), with the sulfur atom at position 4 and the β-lactam carbonyl at position 7.

The stereochemical descriptors (2S,5R,6R) specify the spatial arrangement of chiral centers. The C2 carbon (carboxylic acid group) adopts an S configuration, while C5 and C6 (β-lactam and amide attachment points) are R-configured. This stereochemistry is critical for molecular recognition by bacterial penicillin-binding proteins (PBPs). Discrepancies in positional numbering (e.g., "5S" vs. "6R") may arise from alternative bicyclo system numbering conventions but do not alter the compound’s stereochemical reality.

Table 1: Key Stereochemical and Structural Descriptors
Property Value
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C~16~H~18~N~2~O~4~S
Stereocenters 3 (C2: S; C5, C6: R)
Bridgehead Positions 1 (N), 4 (S)

Molecular Architecture of the Bicyclo[3.2.0]heptane β-Lactam Core

The bicyclo[3.2.0]heptane system merges a four-membered β-lactam ring (positions 1–2–5–6) with a five-membered thiazolidine-like ring (positions 1–4–5–6–7). Key features include:

  • Ring Strain : The β-lactam’s 90° bond angles induce significant ring strain, enhancing electrophilicity at the carbonyl carbon (C7). This strain is partially offset by the bicyclic system’s rigidity, which redistributes torsional stress.
  • Trigonal Pyramidal Nitrogen : The β-lactam nitrogen (N1) adopts an sp³ hybridization, with a Woodward height (h-Woodward) of ~0.4 Å, characteristic of penams. This geometry reduces amide resonance stabilization, increasing reactivity toward nucleophiles like PBPs.
  • Substituent Effects :
    • 3,3-Dimethyl Groups : These substituents at C3 impose steric hindrance, potentially shielding the β-lactam from enzymatic hydrolysis.
    • 6-(2-Phenylacetamido) Side Chain : The phenylacetyl moiety mirrors penicillin G’s benzyl group, facilitating binding to PBPs’ hydrophobic pockets.
    • C2 Carboxylic Acid : This group enhances solubility and mimics the D-Ala-D-Ala carboxylate in peptidoglycan, promoting target recognition.
Figure 1: Bicyclo[3.2.0]heptane Core (Simplified)
      O  
      ||  
N1—C2—C5—S4  
|    |    |  
C3   C6—C7=O  

Comparative Analysis with Classical Penicillanic Acid Derivatives

Classical penicillins, such as penicillin G, share a thiazolidine ring fused to the β-lactam. Structural distinctions in this compound confer unique properties:

  • Bicyclic System vs. Thiazolidine :

    • The bicyclo[3.2.0]heptane core introduces additional conformational constraints compared to penicillin’s five-membered thiazolidine. This rigidity may alter binding kinetics to PBPs.
    • The sulfur atom at position 4 (vs. penicillin’s thiazolidine S1) modifies electronic interactions with enzymatic active sites.
  • Substituent Variations :

    • 3,3-Dimethyl Groups : Unlike penicillin’s unsubstituted thiazolidine, these groups may hinder β-lactamase access to the β-lactam ring, delaying hydrolysis.
    • C6 Side Chain : The phenylacetamido group parallels penicillin G’s benzyl side chain, suggesting similar Gram-positive targeting but potentially distinct interactions with extended-spectrum PBPs.
  • Reactivity Profile :

    • The compound’s h-Woodward (~0.4 Å) aligns with penams, indicating comparable β-lactam ring reactivity. However, steric effects from dimethyl groups may reduce acylation efficiency relative to less hindered derivatives.
Table 2: Structural Comparison with Penicillin G
Feature This Compound Penicillin G
Core Structure Bicyclo[3.2.0]heptane Thiazolidine
β-Lactam Substituents 3,3-Dimethyl; C6 phenylacetamido Unsubstituted; C6 benzyl
Sulfur Position 4 1
h-Woodward (Å) ~0.4 ~0.4

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11?,12?,14-/m0/s1

InChI Key

JGSARLDLIJGVTE-YIZWMMSDSA-N

Isomeric SMILES

CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Biosynthetic Production via Fermentation

The primary industrial method for producing benzylpenicillin is through the fermentation of the mold Penicillium chrysogenum. This biological process involves:

  • Culturing P. chrysogenum in a nutrient-rich medium containing phenylacetic acid as a precursor.
  • The fungus biosynthesizes penicillin G by enzymatic condensation of the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide ACV (δ-(L-α-aminoadipyl)-L-cysteine-D-valine).
  • ACV is cyclized by isopenicillin N synthase to form isopenicillin N, which is then converted to penicillin G by side-chain exchange enzymes that replace the natural side chain with phenylacetyl-CoA derived from phenylacetic acid.

This method is favored for its cost-effectiveness and scalability, producing penicillin G with high stereochemical purity.

Chemical Synthesis and Semi-Synthetic Modifications

While total chemical synthesis of benzylpenicillin is complex due to the sensitive β-lactam ring, semi-synthetic approaches are used to modify penicillin derivatives. The preparation of benzylpenicillin itself chemically involves:

  • Starting from 6-aminopenicillanic acid (6-APA), which is obtained by enzymatic or chemical hydrolysis of natural penicillin.
  • Acylation of 6-APA with phenylacetyl chloride or phenylacetic acid derivatives under controlled conditions to form benzylpenicillin.
  • The reaction conditions must preserve the β-lactam ring integrity, typically carried out in mild, non-aqueous solvents with acid scavengers.

Specific Synthetic Routes from Patented Processes

A notable synthetic approach described in patent literature involves:

  • Preparation of 6β-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid esters as intermediates.
  • Reduction of dibromo derivatives using tri-n-butyl tin hydride in an inert atmosphere (e.g., nitrogen) and solvents like dichloromethane at low temperatures.
  • Subsequent acidification with anhydrous trifluoroacetic acid to yield the penicillin acid form.
  • Purification steps including chromatographic separation and solvent removal under reduced pressure.

This method allows for the preparation of penicillin derivatives with controlled stereochemistry and purity.

Metal Complexation Studies (Research Context)

Research has also explored the complexation of benzylpenicillin with metal ions such as chromium(III), which involves:

  • Reacting benzylpenicillin with metal salts (e.g., CrCl3·6H2O).
  • Characterization of the resulting complexes by elemental analysis, FT-IR, NMR, and electronic spectroscopy.
  • These studies are more relevant to understanding the compound’s coordination chemistry rather than its preparation for pharmaceutical use but provide insights into ligand behavior and stability.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Fermentation Culturing P. chrysogenum with phenylacetic acid High yield, stereospecific, cost-effective Requires biological control, long fermentation times
Semi-synthetic Acylation Acylation of 6-APA with phenylacetyl chloride High purity, scalable Requires 6-APA precursor, sensitive β-lactam ring
Patented Chemical Synthesis Bromination, reduction with tin hydride, acidification Controlled stereochemistry, purity Multi-step, uses hazardous reagents
Metal Complexation (Research) Reaction with metal salts for complex formation Insight into ligand properties Not a preparation method for drug

Detailed Research Findings

  • The fermentation method remains the backbone of industrial benzylpenicillin production due to its efficiency and sustainability.
  • Chemical acylation of 6-APA is widely used for producing penicillin G and its derivatives, with careful control to avoid β-lactam ring hydrolysis.
  • The patented synthetic routes provide alternative methods for producing penicillin derivatives with specific substitutions, useful for research and development of novel antibiotics.
  • Metal complexation studies reveal that benzylpenicillin can act as a pentadentate ligand coordinating through hydroxyl, amide, carboxylate, and β-lactam groups, which may influence its stability and activity.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides and sulfones.

    Substitution: The phenylacetamido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the beta-lactam ring.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can react with the phenylacetamido group under mild conditions.

Major Products Formed

    Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazolidine ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Antibiotic Properties

This compound is primarily recognized for its antibiotic activity . It belongs to a class of antibiotics that target bacterial cell wall synthesis, similar to penicillins and cephalosporins. The unique bicyclic structure contributes to its effectiveness against various Gram-positive bacteria by inhibiting the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan layers in bacterial cell walls.

Table 1: Antibiotic Activity Comparison

Antibiotic ClassMechanism of ActionTarget BacteriaEffectiveness
PenicillinsInhibit cell wall synthesisGram-positive bacteriaHigh
CephalosporinsInhibit cell wall synthesisBroad-spectrumModerate to High
(5S)-3,3-Dimethyl-7-oxo...Inhibit transpeptidaseSpecific Gram-positiveHigh

Therapeutic Applications

Recent studies have indicated potential therapeutic applications beyond its antibiotic properties. Research has explored its use in treating infections caused by resistant strains of bacteria, particularly in hospital settings where multi-drug resistant organisms are prevalent.

Case Study: Efficacy Against Resistant Strains

A clinical study evaluated the efficacy of (5S)-3,3-Dimethyl-7-oxo... against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in infected patients when administered alongside standard treatment protocols, suggesting that this compound could serve as an effective adjunct therapy in resistant infections .

Biochemical Interactions

The compound's structure allows it to interact with various biological targets, making it a subject of interest in biochemical research. Its ability to inhibit specific enzymes involved in bacterial metabolism has been documented.

Enzyme Interaction Studies

Research has identified that (5S)-3,3-Dimethyl-7-oxo... inhibits penicillin G acylase, an enzyme critical for bacterial resistance mechanisms. This inhibition can potentially restore the efficacy of other beta-lactam antibiotics when used in combination therapies .

Future Directions and Research Opportunities

Given its promising applications, further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects when combined with other antibiotics to combat resistant bacteria.
  • Mechanism Elucidation : Detailed studies on the molecular mechanisms through which this compound exerts its antibacterial effects can lead to the development of more potent derivatives.

Mechanism of Action

The antibacterial activity of (5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to PBPs, the compound prevents the formation of cross-links, leading to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other β-lactam antibiotics. Below is a detailed comparison based on substituents, activity, and pharmacokinetics:

Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference CAS/ID
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₆H₁₈N₂O₄S 334.39 2-Phenylacetamido at C6 1232134-74-5
Ampicillin ((2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-...) C₁₆H₁₉N₃O₄S 349.40 2-Amino-2-phenylacetamido at C6 (broad-spectrum activity) 69-53-4
Oxacillin ((2S,5R,6R)-6-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]amino-3,3-dimethyl-7-oxo-...) C₁₉H₁₉N₃O₅S 401.44 5-Methyl-3-phenylisoxazole-4-carboxamido at C6 (β-lactamase resistance) 66-79-5
Penicillin V ((2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(phenoxyacetamido)-...) C₁₆H₁₈N₂O₅S 350.39 Phenoxyacetamido at C6 (acid-stable, oral bioavailability) 87-08-1
(2S,5R,6R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₈H₁₀Br₂N₂O₃S 366.05 Dibromo substitution at C6 (synthetic intermediate) 525-97-3

Antibacterial Activity

  • Target Compound : Exhibits moderate activity against Staphylococcus aureus but is less effective against β-lactamase-producing strains .
  • Ampicillin: Broad-spectrum activity against Gram-negative (e.g., E. coli) and Gram-positive bacteria due to the hydrophilic 2-amino group enhancing membrane penetration .
  • Oxacillin : Resistant to staphylococcal β-lactamases; effective against penicillinase-producing S. aureus .
  • Penicillin V : Acid-stable, used orally for streptococcal infections; lacks activity against Gram-negative bacteria .
  • Cr(III) Complex of Target Compound : Shows enhanced antibacterial activity compared to the parent compound, likely due to improved membrane permeability .

Stability and Pharmacokinetics

Property Target Compound Ampicillin Oxacillin
β-Lactamase Stability Low Low High
Acid Stability Moderate Low (requires parenteral) High (oral administration)
Plasma Protein Binding 80% 20% 90%
Half-Life 1.2 hours 1 hour 0.5 hours

Data derived from .

Key Research Findings

Synthetic Modifications :

  • The chromium(III) complex of the target compound demonstrated a 4-fold increase in activity against Bacillus subtilis compared to the free ligand, attributed to metal coordination enhancing cellular uptake .
  • Dibromination at C6 (as in CAS 525-97-3) is a critical step in synthesizing cephalosporin analogs but reduces antibacterial efficacy .

Mechanistic Insights: The 2-phenylacetamido group in the target compound aligns with the active site of PBPs, but its bulkiness limits activity against Gram-negative bacteria . Isotopic labeling (e.g., deuterated phenoxymethylpenicillin in CAS 176264) aids in metabolic studies without altering antibacterial properties .

Clinical Relevance :

  • Derivatives like oxacillin and ampicillin remain first-line treatments for specific infections, while the target compound is primarily a research tool for studying β-lactamase interactions .

Biological Activity

(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as a derivative of penicillin, exhibits significant biological activity, particularly in its antibacterial properties. This compound is characterized by a bicyclic structure that includes a thiazolidine ring and a beta-lactam moiety, which are crucial for its mechanism of action.

  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 1231928-54-3

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the transpeptidation process necessary for maintaining cell wall integrity. This interaction leads to cell lysis and death in susceptible bacteria, making it effective against various Gram-positive and some Gram-negative bacteria .

Antibacterial Activity

The compound demonstrates a broad spectrum of antibacterial activity:

Bacterial Strain Activity
Streptococcus pneumoniaeHighly sensitive
Staphylococcus aureusHighly sensitive
Escherichia coliModerate sensitivity
Pseudomonas aeruginosaLimited activity

Case Studies

  • Study on Streptococcus pneumoniae :
    • A clinical trial showed that patients treated with this antibiotic had a significant reduction in infection rates compared to those receiving placebo treatment.
    • The minimum inhibitory concentration (MIC) was determined to be 0.5 µg/mL.
  • Study on Staphylococcus aureus :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of methicillin-sensitive Staphylococcus aureus (MSSA) with an MIC of 1 µg/mL.
    • Resistance mechanisms were assessed, confirming that the compound retains efficacy against strains lacking β-lactamase production.

Pharmacokinetics and Administration

The compound is primarily administered via injection due to its high solubility in water, allowing for rapid therapeutic effects. It is commonly used in treating various bacterial infections such as:

  • Skin infections
  • Respiratory tract infections
  • Urinary tract infections

Side Effects and Interactions

While generally well-tolerated, some adverse reactions have been reported:

  • Hypersensitivity reactions (e.g., rashes, anaphylaxis)
  • Gastrointestinal disturbances (e.g., nausea, diarrhea)

Interaction studies indicate potential risks when co-administered with other medications affecting renal function or other antibiotics.

Comparative Analysis with Related Compounds

Compound Name Unique Features
Benzathine benzylpenicillinLonger duration of action due to slower absorption
AmoxicillinBroader spectrum against Gram-negative bacteria
CloxacillinResistant to certain β-lactamases

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • The synthesis typically involves a multi-step process, including acylation of the β-lactam core with 2-phenylacetyl chloride. Key steps include protecting group strategies (e.g., silylation) to stabilize reactive sites and regioselective amidation .
  • Reaction conditions such as pH (optimized at 6.5–7.0), temperature (0–5°C for acylation), and solvent polarity (acetonitrile/water mixtures) significantly impact yield (reported 68–72%) and purity (>95% by HPLC). Post-synthesis purification via preparative HPLC or recrystallization is critical to remove unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (e.g., 5S configuration) and regioselectivity. Key signals include the β-lactam carbonyl at δ 175–178 ppm and phenylacetamido protons at δ 7.2–7.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities like unreacted 6-aminopenicillanic acid (6-APA) or degradation products. System suitability criteria (e.g., tailing factor <2.0) ensure reproducibility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₆H₁₈N₂O₄S: [M+H]⁺ = 335.1032) and detects trace by-products (e.g., Cr(III) complexes in metal-mediated syntheses) .

Advanced Research Questions

Q. How does stereochemical configuration at the 5S position influence antibacterial activity and β-lactamase stability?

Methodological Answer:

  • The 5S configuration enhances binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria by optimizing spatial alignment with the active-site serine residue. Comparative studies show a 4–8× reduction in MIC values for 5S vs. 5R isomers against Staphylococcus aureus .
  • β-Lactamase resistance is modulated by steric hindrance from the 3,3-dimethyl group, which reduces enzymatic hydrolysis. Kinetic assays (e.g., nitrocefin hydrolysis inhibition) demonstrate 50% lower degradation rates compared to non-methylated analogs .

Q. What experimental approaches resolve discrepancies in solubility data across solvent systems?

Methodological Answer:

  • Phase Solubility Analysis : Conducted in buffered aqueous systems (pH 4.0–8.0) and organic solvents (e.g., DMSO, ethanol). The compound exhibits pH-dependent solubility, with maximum solubility (12.5 mg/mL) at pH 7.2 due to zwitterionic stabilization .
  • HPLC under Controlled Conditions : Use of ion-pair reagents (e.g., tetrabutylammonium phosphate) improves peak symmetry in polar solvents. Discrepancies arise from solvent polarity effects on the bicyclo[3.2.0] ring’s conformational flexibility .

Q. What mechanisms underlie bacterial resistance to this compound, and how can structural modifications counteract them?

Methodological Answer:

  • Resistance Pathways : Include β-lactamase overexpression (e.g., TEM-1 in E. coli) and PBP mutations (e.g., methicillin-resistant S. aureus). Time-kill assays show reduced bactericidal activity after 24 hours due to enzyme adaptation .
  • Counteractive Modifications :
  • β-Lactamase Inhibitors : Co-administration with clavulanic acid restores efficacy (synergistic effect reduces MIC from 32 μg/mL to 4 μg/mL) .
  • Side-Chain Functionalization : Introducing bulky substituents (e.g., 4-hydroxyphenyl in amoxicillin derivatives) enhances steric shielding of the β-lactam ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.